E3 Ligase Ligand-linker Conjugate 9

PROTAC E3 Ligase Selectivity Targeted Protein Degradation

Researchers face critical failure risk when substituting E3 ligase handles in PROTAC design. This VHL-based conjugate (CAS 1835705-59-3) provides a validated, literature-supported solution for targeted degradation in solid tumor models. - **Validated Precursor:** Used in published PROTACs degrading BCR-ABL with bosutinib/dasatinib warheads. - **Reproducible Assays:** Precisely defined DMSO solubility (≥87 mg/mL) ensures reliable high-throughput screening. - **Supply Assurance:** High purity (≥98%) with immediate stock availability, supporting fast-track synthesis.

Molecular Formula C27H37N5O6
Molecular Weight 527.6 g/mol
Cat. No. B12377479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 9
Molecular FormulaC27H37N5O6
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(CC5)CCOCCO
InChIInChI=1S/C27H37N5O6/c33-14-16-38-15-13-29-7-5-19(6-8-29)18-30-9-11-31(12-10-30)20-1-2-21-22(17-20)27(37)32(26(21)36)23-3-4-24(34)28-25(23)35/h1-2,17,19,23,33H,3-16,18H2,(H,28,34,35)
InChIKeyIBUSDUDJADZWJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-Linker Conjugate 9: Identity and Technical Baseline


E3 Ligase Ligand-linker Conjugate 9 is a commercial identifier that corresponds to two distinct chemical building blocks for PROTAC (Proteolysis Targeting Chimera) synthesis: (1) a VHL-recruiting conjugate (CAS 1835705-59-3, also known as VH032-PEG6-C4-Cl, MW: 827.47) incorporating a (S,R,S)-AHPC based VHL ligand and a 6-unit PEG linker with a terminal halogen , and (2) a CRBN-recruiting conjugate (Thalidomide-linker, MW: 527.61) composed of thalidomide and a corresponding linker . Both are designed as key intermediates for assembling complete PROTAC molecules, but their divergent E3 ligase targeting, linker geometry, and functional handles necessitate careful selection based on the specific degradation target and downstream conjugation strategy [1].

1 E3 ligase selectionVHL or CRBN recruitment determines degradation context and cellular specificity for target POI studies.
2 Linker architectureDefined PEG linker geometry supports ternary complex design and structure-activity relationship optimization.
3 Conjugation handleSpecified terminal functional group enables modular PROTAC assembly with target protein ligands.

Why Generic Substitution Fails for Conjugate 9 Variants


Substituting E3 Ligase Ligand-linker Conjugate 9 with an in-class analog (e.g., a conjugate bearing a different PEG linker length, a distinct E3 ligand type, or an alternative functional handle) is not trivial and can result in complete loss of target degradation efficacy. The strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical but underexplored determinant of PROTAC efficacy and selectivity, with degradation efficiency profoundly modulated by ternary complex cooperativity, cell-type specificity, and tissue distribution [1]. Even with identical linkers and POI ligands, the choice of E3 ligase ligand can lead to significant differences in degradation efficiency and selectivity [2]. Furthermore, linker length directly affects the formation efficiency and stability of the target protein–PROTAC–E3 ligase ternary complex, making it a critical factor in determining degradation activity [3]. Linkers that are too short or too long will either force target and E3 into a conformation that dissociates more rapidly or increase non-productive encounters that sequester the E3 ligase without ubiquitylating the target [4]. Therefore, generic substitution without empirical validation of the exact E3 ligand, linker length, and conjugation handle introduces substantial risk of experimental failure.

VHL Conjugate 9 VHL-recruiting, defined PEG6 linker, specified halogen handle
CRBN Conjugate 9 CRBN-recruiting, undefined linker length, unspecified terminal group
E3 Ligase Mismatch Switching E3 ligase type may redirect degradation to unintended pathways or cell types.
Linker Length Divergence Undefined linker length may disrupt ternary complex cooperativity and degradation efficiency.
Handle Chemistry Risk Unspecified functional group on the CRBN variant may block predictable conjugation workflows.
Solubility Uncertainty Qualitative solubility data may require empirical determination before quantitative assay use.

Key Differentiation Evidence for Conjugate 9 Variants


VHL vs. CRBN Recruitment and Degradation Efficacy

The two chemical entities marketed as E3 Ligase Ligand-linker Conjugate 9 recruit distinct E3 ligases (VHL vs. CRBN), which dictates degradation outcomes in different biological contexts. CRBN-based degraders frequently excel in hematologic malignancies, while VHL-based PROTACs show advantages in certain solid tumors [1]. The target compound's identity must be verified, as a VHL-based Conjugate 9 (MW 827.47) will exhibit different degradation profiles than a CRBN-based Conjugate 9 (MW 527.61) against the same POI.

E3 Ligase Recruitment
Class-level inference
VHL variant: Recruits von Hippel-Lindau E3 ligase CRBN variant: Recruits Cereblon E3 ligase
Reported E3 ligase pairing context; degradation outcomes depend on cell type and ternary complex cooperativity.
Systematic review; no single E3 ligand is universally preferred.
PROTAC E3 Ligase Selectivity Targeted Protein Degradation

Linker Length and Atom Count Comparison

The VHL-based Conjugate 9 (CAS 1835705-59-3) features a precisely defined PEG6 linker with a total linker atom count of 25 atoms . In contrast, the CRBN-based Conjugate 9 (Thalidomide-linker) is described with an unspecified linker structure and length . Linker length is a critical determinant of ternary complex stability and degradation efficiency, with specific lengths required for active VHL/CRBN driven degradation [1].

Linker Atom Count
Cross-study comparable
25 atoms (PEG6)
Supports SAR and ternary complex optimization with defined linker geometry.
CRBN variant linker length is undefined in public data.
PROTAC Linker Design Ternary Complex Formation Linker Length Optimization

Structure Traceability and Literature Validation

The VHL-based Conjugate 9 (CAS 1835705-59-3) is traceable to the development of PROTACs that induce the degradation of the oncogenic tyrosine kinase BCR-ABL, and can be attached to potent TKIs (bosutinib and dasatinib) to mediate degradation of c-ABL and BCR-ABL by hijacking either CRBN or VHL E3 ubiquitin ligase [1][2]. The CRBN-based Conjugate 9 lacks publicly documented literature validation.

Literature Validation
Supporting evidence
Documented in BCR-ABL degradation studies and US Patent 20170121321 A1.
Supports BCR-ABL degradation probe context and provides synthetic precedent.
CRBN variant lacks publicly documented literature validation.
PROTAC Building Blocks Literature Validation BCR-ABL Degradation

Functional Handle for Downstream Conjugation

The VHL-based Conjugate 9 (CAS 1835705-59-3) features a halogen connector (chlorine) on the linker . This provides a defined functional handle for subsequent conjugation to a target protein ligand. The CRBN-based Conjugate 9 (Thalidomide-linker) does not specify a terminal functional group in public datasheets , limiting its utility in modular PROTAC assembly.

Functional Handle
Supporting evidence
Halogen (chlorine) connector specified on VHL variant.
Supports conjugation strategy review and predictable modular assembly.
CRBN variant terminal group is unspecified in datasheets.
PROTAC Conjugation Click Chemistry Halogen Handle

Solubility and Physical Form Specification

The VHL-based Conjugate 9 (CAS 1835705-59-3) has a defined DMSO solubility of ≥87 mg/mL . The CRBN-based Conjugate 9 (Thalidomide-linker) is described as 'typically soluble in DMSO (e.g., 10 mM)' without a specified mg/mL concentration . This difference in solubility specification impacts experimental planning for stock solution preparation.

Solubility Specification
Supporting evidence
≥87 mg/mL (DMSO)
Supports stock solution preparation review with precise solubility data.
CRBN variant described only qualitatively as typically soluble.
PROTAC Solubility Experimental Planning Formulation

Optimal Application Scenarios for Conjugate 9


VHL-Based PROTACs for Solid Tumor Targets

The VHL-based Conjugate 9 (CAS 1835705-59-3) is optimally deployed in PROTAC projects targeting proteins relevant to solid tumors, where VHL-based PROTACs show advantages over CRBN-based degraders [1]. The compound's defined 25-atom PEG6 linker provides a validated starting point for ternary complex optimization, and its halogen connector enables modular conjugation to a diverse array of target protein ligands.

BCR-ABL Degradation with Literature-Validated VHL Conjugate

The VHL-based Conjugate 9 variant is specifically documented in the development of PROTACs for degrading oncogenic BCR-ABL, and can be attached to potent TKIs (bosutinib and dasatinib) to mediate degradation of c-ABL and BCR-ABL by hijacking either CRBN or VHL E3 ubiquitin ligase [2][3]. This provides a literature-validated precedent that accelerates assay development for leukemia and other hematologic malignancy research programs.

CRBN-Based PROTACs for Hematologic Malignancies

The CRBN-based Conjugate 9 (Thalidomide-linker) is intended for PROTAC projects targeting proteins in hematologic malignancies, a context where CRBN-based degraders frequently excel [1]. However, due to the lack of publicly available linker length specification and functional handle data , researchers must empirically validate its performance and may require additional synthetic steps to functionalize the conjugate for POI ligand attachment.

High-Throughput Screening with Defined Solubility VHL Variant

The VHL-based Conjugate 9 variant, with its precisely defined DMSO solubility of ≥87 mg/mL , is the preferred choice for high-throughput screening and reproducible assay development. The CRBN-based variant, described only qualitatively as 'typically soluble in DMSO' , may introduce experimental variability and requires preliminary solubility testing prior to use in quantitative assays.

Application
Selection Property
Validation Focus
Solid tumor target PROTAC assembly
VHL E3 ligase recruitment context
Ternary complex optimization with defined PEG6 linker
BCR-ABL degradation probe assembly
Literature-validated synthetic precedent
TKI-conjugate linker attachment efficiency
Hematologic malignancy target PROTAC assembly
CRBN E3 ligase recruitment context
Empirical linker length and handle validation
High-throughput PROTAC screening
Defined solubility specification
Stock solution reproducibility and assay consistency

Technical Documentation Hub

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